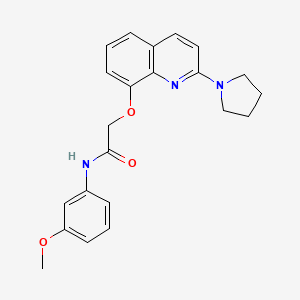

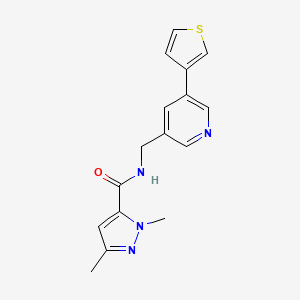

![molecular formula C15H9N3O2S B2991536 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 17833-15-7](/img/structure/B2991536.png)

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” is a chemical compound with the molecular formula C15H10N4O4S2 . It is a derivative of imidazo[2,1-b][1,3]benzothiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in various studies . For instance, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” has been analyzed in several studies . The compound has a complex structure with diverse heteroatoms that can bind different locations of biological macromolecules .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” have been studied . For example, the transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” have been analyzed . For example, the compound has a molecular weight of 374.4 g/mol and a topological polar surface area of 160 Ų .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has been studied for its potential as an anticancer agent. A series of indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds, which include the 2-(4-Nitrophenyl) variant, were synthesized and tested for their in vitro anticancer activity . These compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colon-205 (colon cancer). The presence of the nitrophenyl group is believed to enhance the anticancer properties of these molecules.

EGFR Inhibition

The same series of compounds has also been evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which is a common target in cancer therapy . EGFR is a protein that, when mutated or overexpressed, can promote the growth of cancer cells. The 2-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole showed high activity in silico as an EGFR inhibitor, suggesting its potential use in targeted cancer therapies.

Antimycobacterial Agents

Another significant application of this compound is in the treatment of tuberculosis (TB). Benzo[d]imidazo[2,1-b]thiazole derivatives, including those with a 4-nitrophenyl moiety, have been designed and synthesized for their antimycobacterial properties . These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for TB, with low toxicity towards human cells. This suggests their potential as new therapeutic agents in the fight against TB.

Anxiolytic Properties

Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytics . These compounds can potentially be used to treat anxiety without the sedative effects commonly associated with other anxiolytic drugs. This opens up a new avenue for the development of safer and more patient-friendly anxiolytic medications.

Alzheimer’s Disease Imaging

Some derivatives of benzo[d]imidazo[2,1-b]thiazoles have been utilized as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients . These plaques are a hallmark of Alzheimer’s disease, and the ability to image them can greatly aid in the diagnosis and monitoring of this condition.

Kinase Inhibition

The benzo[d]imidazo[2,1-b]thiazole scaffold is also a basis for developing kinase inhibitors . Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often implicated in diseases, including cancer. Inhibitors based on this scaffold could lead to new treatments for diseases caused by kinase dysregulation.

Antimicrobial Activity

Additionally, these compounds have shown antimicrobial activity . The development of new antimicrobial agents is crucial in the era of increasing antibiotic resistance. The 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole and its derivatives could contribute to the arsenal of drugs available to combat microbial infections.

Neuroprotective Effects

Lastly, benzo[d]oxazole derivatives, which are structurally related to benzo[d]imidazo[2,1-b]thiazoles, have been used to treat interval loss of nerve function . This suggests that the imidazo[2,1-b][1,3]benzothiazole scaffold might also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases or nerve damage.

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole are Mycobacterium tuberculosis (Mtb) and human liver cancer Hep G2 cell line . These targets play a crucial role in the pathogenesis of tuberculosis and liver cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting the growth of Mtb and inducing cell death in the Hep G2 cell line . The compound’s interaction with its targets leads to changes in the cellular processes of these organisms, resulting in their inhibition or death .

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mtb and Hep G2 cells

Pharmacokinetics

The compound’s effectiveness against mtb and hep g2 cells suggests that it has sufficient bioavailability to reach its targets .

Result of Action

The compound’s action results in the inhibition of Mtb growth and the induction of cell death in the Hep G2 cell line . This leads to a decrease in the number of these organisms, thereby mitigating the diseases they cause .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can affect the effectiveness of radiation therapy . .

Safety and Hazards

Direcciones Futuras

The future directions for the research on “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” include the development of new natural products or synthetic compounds as potent candidates for drug development . The present study reveals that presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation and thereby acting as effective derivative for Hepatocellular carcinoma .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZHTMDQLGOMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

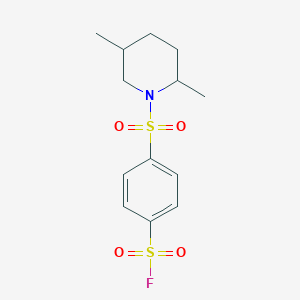

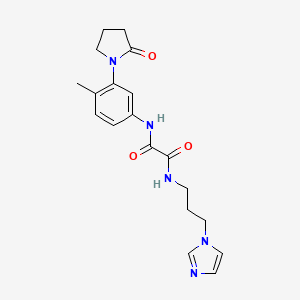

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)

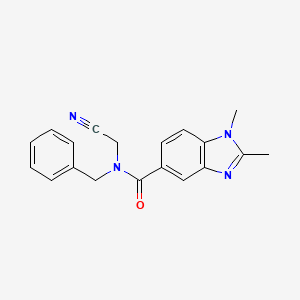

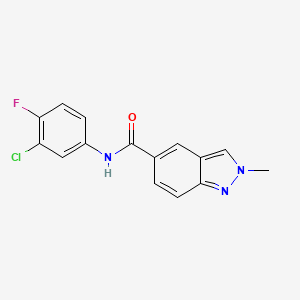

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

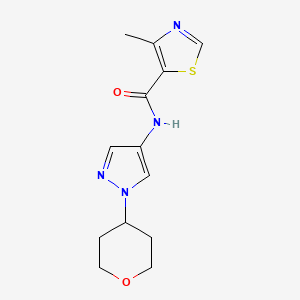

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)

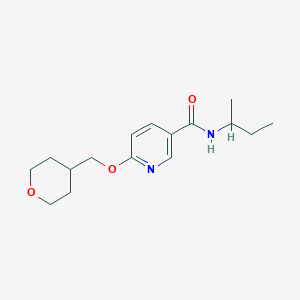

![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)

![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)